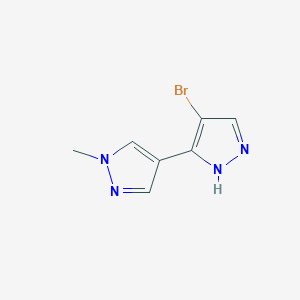

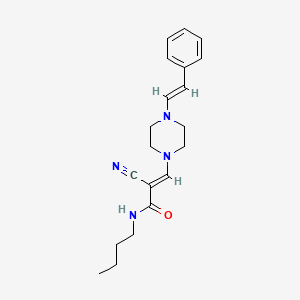

4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Corrosion Inhibition

4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole and related compounds exhibit significant inhibitory effects on the corrosion of metals in acidic environments. These compounds are studied for their potential as corrosion inhibitors, where their presence in a corrosive medium significantly reduces the corrosion rate of metals like iron. The effectiveness of these inhibitors is attributed to their ability to form a protective layer on the metal surface, thereby preventing the corrosive substance from reacting with the metal (Babić-Samardžija et al., 2005). Additionally, these compounds' structural and electronic parameters, critical in determining their inhibitive efficiency, have been elucidated through computational methodologies.

Crystallography and Phase Determination

Research has shown that halogenated pyrazoles, including compounds similar to this compound, bind to various small molecule binding hot spots in target proteins. This characteristic enables their use in experimental phase determination by single-wavelength anomalous dispersion (SAD) in protein crystallography. The affordability and safety profile of these compounds make them excellent additions to the crystallographer's toolkit, promoting rapid experimental SAD phasing and hot-spot identification (Bauman et al., 2016).

Organic Synthesis and Reactions

In the realm of organic synthesis, this compound is a precursor in various chemical reactions. Its bromine atom can undergo nucleophilic substitution reactions, making it a versatile building block for synthesizing a wide array of heterocyclic compounds. These synthetic pathways are crucial for producing molecules with potential applications in medicinal chemistry, agrochemicals, and material science (Mcgreer & Wigfield, 1969).

Supramolecular Chemistry and Materials Science

Compounds derived from this compound have been investigated for their role in supramolecular chemistry, demonstrating unique properties like framework flexibility and unsaturated metal centers. These characteristics are valuable in developing new materials with potential applications in gas storage, separation technologies, and catalysis. The ability to form guest-accessible coordinatively unsaturated metal clusters within a stable, flexible framework highlights the material's innovative applications in capturing and storing small molecules (Zhang & Kitagawa, 2008).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMAELXRTZPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NN2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)

![1-[4-(3-Ethylsulfanylazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2837437.png)

![2-[(2-furylmethyl)amino]-N-isopropylacetamide](/img/structure/B2837438.png)

![(5R,7S)-5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2837440.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2837444.png)

![(1R,2R,4'S,5R,6R,10S,11S,14S)-11-(Furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,10-dimethyl-4'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione](/img/structure/B2837445.png)